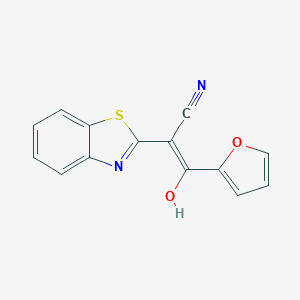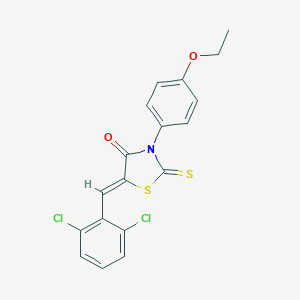![molecular formula C16H12N4S B382364 3-(benciltio)-5H-[1,2,4]triazino[5,6-b]indol CAS No. 73718-26-0](/img/structure/B382364.png)
3-(benciltio)-5H-[1,2,4]triazino[5,6-b]indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a useful research compound. Its molecular formula is C16H12N4S and its molecular weight is 292.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
La estructura central de este compuesto, la porción de 1,2,4-triazina, se ha asociado con significativas propiedades antimicrobianas . Los investigadores han sintetizado varios derivados de 1,2,4-triazinas para explorar su potencial en la lucha contra las infecciones microbianas. El grupo benciltio unido al marco triazinoindólico podría potencialmente mejorar estas propiedades, convirtiéndolo en un candidato para el desarrollo de nuevos agentes antimicrobianos.
Investigación Anticancerígena
Se ha identificado que los compuestos con porciones de triazina y tetrazina tienen actividades anticancerígenas . Pueden interactuar con varios objetivos biológicos e interrumpir la proliferación de células cancerosas. El compuesto específico en cuestión podría sintetizarse en derivados que se dirijan a líneas celulares cancerosas específicas, proporcionando una vía para nuevos fármacos anticancerígenos.
Análisis Biológico
Los derivados de triazinoindol se han sometido a análisis biológico para evaluar su efectividad contra varias enfermedades . La estructura única de este compuesto podría conducir al descubrimiento de nuevas actividades biológicas, que pueden ser beneficiosas para el tratamiento de una gama de condiciones.
Catálisis Heterogénea
Las triazinas y las tetrazinas son conocidas por sus aplicaciones en catálisis heterogénea debido a su alto contenido de nitrógeno y su estabilidad química . El compuesto podría usarse como catalizador o como soporte de catalizador en varias reacciones químicas, mejorando potencialmente la eficiencia y la selectividad.
Fotocatálisis
Las mismas propiedades que hacen que las triazinas y las tetrazinas sean útiles en la catálisis heterogénea también se prestan a aplicaciones fotocatalíticas . Este compuesto podría ser parte de sistemas fotocatalíticos que impulsan reacciones químicas utilizando la luz, lo que es un campo en crecimiento en la química sostenible.
Separación y Almacenamiento
Debido a su rico contenido de nitrógeno y su estabilidad, las triazinas y las tetrazinas pueden utilizarse en tecnologías de separación y soluciones de almacenamiento . El compuesto podría modificarse para crear materiales que se unan o almacenen selectivamente moléculas específicas, lo cual es crucial en los procesos ambientales e industriales.
Funciones Relacionadas con la Energía
El alto contenido de nitrógeno y la estabilidad de las triazinas las hacen adecuadas para aplicaciones relacionadas con la energía . Esto podría incluir el desarrollo de nuevos materiales para el almacenamiento de energía, como baterías o supercondensadores, donde el compuesto podría contribuir a una mayor capacidad y estabilidad.
Biología Química
La naturaleza bioortogonal de las triazinas permite su uso en biología química . Se pueden utilizar junto con alquenos y alquinos tensos para el etiquetado y el seguimiento de moléculas biológicas en células vivas, proporcionando información sobre los procesos celulares.
Mecanismo De Acción
Target of Action
The compound 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, also known as 2-Benzylsulfanyl-9H-1,3,4,9-tetraaza-fluorene, is a type of indole derivative . Indole derivatives have been found to show clinical and biological applications, binding with high affinity to multiple receptors . Specifically, this compound and its analogues have been recognized as potential anti-plasmodial agents . The primary targets of this compound are likely the parasitic protozoa, such as Plasmodium falciparum, that cause malaria .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, including electrophilic substitution, due to excessive π-electrons delocalization . The compound’s interaction with its targets likely results in changes that inhibit the growth or function of the parasites, thereby exerting its anti-plasmodial effects .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of P. falciparum . The compound may interfere with the formation of asexual schizonts from sporozoites, the development of merozoites, and the production of sexual gametocytes . The downstream effects of these disruptions could include a reduction in the parasite’s ability to infect new cells and propagate within the host.
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability due to its aromatic nature and the presence of functional groups that can participate in various types of interactions .
Result of Action
The result of the compound’s action is the inhibition of the growth and propagation of P. falciparum within the host, which can lead to a reduction in the severity of malaria symptoms . This compound has shown promising results in biological screening .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution and metabolism .
Análisis Bioquímico
Biochemical Properties
3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is significant in the context of diabetes and its complications . The compound also interacts with other biomolecules, such as nuclear factor kappa B (NF-κB), influencing inflammatory responses .
Cellular Effects
The effects of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress and inflammation . In PC12 cells, the compound has shown neuroprotective effects by reducing oxidative stress markers and inflammatory cytokines . Additionally, it influences gene expression related to antioxidant enzymes, thereby enhancing cellular defense mechanisms .
Molecular Mechanism
At the molecular level, 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole exerts its effects through several mechanisms. It binds to the active sites of enzymes like aldose reductase, inhibiting their activity . This inhibition reduces the formation of sorbitol, a sugar alcohol that accumulates in diabetic complications. The compound also modulates the expression of genes involved in oxidative stress response, such as superoxide dismutase (SOD) and catalase (CAT), enhancing the cell’s antioxidant capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that it maintains its efficacy in reducing oxidative stress and inflammation in cellular models . Its stability and activity may vary depending on the specific experimental conditions and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites that are excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The compound’s distribution is influenced by its lipophilicity and the presence of specific transport proteins that facilitate its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, influencing gene expression and cellular responses to oxidative stress . Post-translational modifications, such as phosphorylation, may also play a role in its subcellular targeting and activity .
Propiedades
IUPAC Name |
3-benzylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-11(7-3-1)10-21-16-18-15-14(19-20-16)12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVHPGIBBFVLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methyl diethyldithiocarbamate](/img/structure/B382285.png)

![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B382288.png)
![3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B382289.png)
![Propyl 2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382291.png)
![Methyl 2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B382293.png)
![N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B382295.png)
![5-(4-Methoxybenzylidene)-3-[6-(4-morpholinyl)-6-oxohexyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382296.png)
![4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B382297.png)
![2-hydroxy-N'-{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B382299.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B382300.png)
![1-(4-Cyclohexylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382303.png)

